Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

CAS No.: 53266-92-5

Cat. No.: VC3718179

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53266-92-5 |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H |

| Standard InChI Key | DCTXAUJLGMDHAJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)N)C.Cl |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N)C.Cl |

Introduction

Chemical Properties and Structure

Molecular Identity and Characteristics

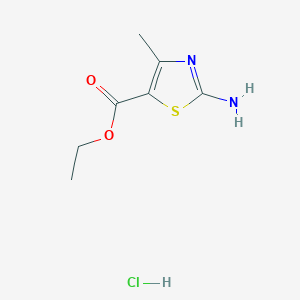

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride (CAS Number: 53266-92-5) is a crystalline compound with a molecular formula of C7H11ClN2O2S and a molecular weight of 222.69 g/mol . The compound contains a thiazole ring with an amino group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position, with the hydrochloride salt formation improving its solubility and stability for biological testing .

Structural Identifiers

The compound is characterized by several structural identifiers that precisely define its chemical composition and arrangement. These identifiers are essential for accurate identification in chemical databases and research publications.

| Identifier Type | Value |

|---|---|

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 g/mol |

| InChI | InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H |

| InChI Key | DCTXAUJLGMDHAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N)C.Cl |

The compound's structure includes a thiazole heterocyclic core, which is a five-membered ring containing a sulfur atom and a nitrogen atom. This core structure contributes significantly to its chemical reactivity and biological properties .

Synthesis Methods

Standard Synthetic Routes

The synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride typically involves multiple reaction steps. One common approach begins with ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, where the chlorine atom at the 2-position is replaced by an amino group through nucleophilic substitution using ammonia or other amine sources under controlled reaction conditions.

The final step in the synthesis involves the formation of the hydrochloride salt by treating the free base (Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate) with hydrochloric acid. This salt formation enhances the compound's solubility and stability characteristics, making it more suitable for biological testing and pharmaceutical applications.

Optimization Strategies

Synthetic optimization for this compound often involves adjusting reaction parameters such as solvent selection, temperature control, and catalyst variations. For instance, using different solvents like ethanol or DMF can significantly affect reaction yields, while temperature adjustments can influence reaction kinetics and product purity.

Purification techniques commonly employed include column chromatography and recrystallization, which are essential for obtaining high-purity product (>98%) suitable for biological and pharmaceutical research applications.

Biological Activities

Antimicrobial Properties

Thiazole derivatives, including Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride, have demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity or interference with essential bacterial enzymes. Research indicates that some derivatives show growth inhibition at concentrations as low as 31.25 μg/mL, suggesting potential applications as antimicrobial agents.

Anticancer Activity

The compound and its derivatives have exhibited promising anticancer properties against multiple cancer cell lines. Studies reveal cytotoxic effects against breast cancer, colon cancer, and other malignancies.

| Cancer Cell Line | Activity Level | Proposed Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | High (IC50 ~0.126 μM) | Inhibition of cell proliferation and metastasis |

| A431 (Skin) | Moderate (IC50 < 1.98 μM) | Induction of apoptosis |

| U251 (Glioblastoma) | Moderate (IC50 < 10 μM) | Disruption of cell cycle |

| HCT-116 (Colon) | Significant | Cytotoxic effect comparable to standard treatments |

| HepG2 (Liver) | Significant | Cytotoxic effect comparable to standard treatments |

The proposed mechanism includes the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cellular death through disruption of normal cell division processes.

Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride serves as a versatile building block in medicinal chemistry. Its structural features, particularly the thiazole ring, amino group, and carboxylate functionality, make it suitable for developing diverse bioactive compounds.

The compound provides a valuable scaffold for structure-activity relationship (SAR) studies, where modifications to the 4-methyl or 5-carboxylate groups can be made to assess the impact on biological activity, solubility, and target binding characteristics.

Pharmaceutical Development

In pharmaceutical research, this compound represents a significant class of organic medicinal compounds utilized as starting material for synthesizing various heterocyclic analogues with potential therapeutic applications.

Drug development studies involving this compound focus on enhancing its pharmacokinetic properties and optimizing its biological activities through structural modifications. These efforts aim to develop novel therapeutic agents for treating infectious diseases and various cancer types.

Advanced Research Techniques

Several advanced techniques are employed to study the compound's mechanism of action and structure-activity relationships:

-

Molecular docking simulations are used to predict binding modes with potential biological targets such as enzymes or receptors.

-

Cellular imaging techniques help track subcellular localization of the compound or its derivatives.

-

Proteomics approaches identify differentially expressed proteins in treated cells, providing insights into the molecular pathways affected by the compound.

Structure-Activity Relationship Studies

Key Structural Features

The biological activity of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is significantly influenced by its structural components. The thiazole ring is essential for biological activity, while the amino group at the 2-position is critical for hydrogen bonding interactions with target molecules.

Modifications to the compound have been systematically studied to understand how structural changes affect biological activity. For example:

| Structural Modification | Effect on Properties | Impact on Biological Activity |

|---|---|---|

| Replacement of 4-methyl with trifluoromethyl | Increased lipophilicity | Enhanced antimicrobial activity |

| Substitution with 4-phenyl group | Increased steric bulk | Reduced cytotoxicity in cancer cells |

| Modification of the carboxylate group | Altered solubility profile | Variable effects on target binding |

These structure-activity relationships provide valuable guidance for the rational design of more potent and selective analogues.

Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is commonly used to correlate structural features with biological activity. These computational approaches employ software tools like MOE or Schrödinger to predict how structural modifications might influence biological activity before actual synthesis and testing.

Molecular docking studies help predict the binding modes of the compound with potential biological targets, such as specific enzymes or receptors. For instance, some thiazole derivatives are predicted to interact with targets like EGFR (Epidermal Growth Factor Receptor) or tubulin, which could explain their anticancer activities.

Analytical Characterization

Spectroscopic Methods

Structural characterization of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, confirms the presence and position of functional groups within the molecule.

X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal structure. Programs such as SHELX are commonly used for refining crystal structures and analyzing hydrogen-bonding networks.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is regularly employed to assess the purity of the compound, ensuring that samples used for biological testing meet the required standards (typically >95% purity). This analytical approach is crucial for establishing structure-activity relationships with confidence.

Mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), are used to confirm the molecular weight and structural integrity of the compound, helping to rule out degradation products that might confound biological testing results.

Challenges and Future Directions

Current Research Limitations

Despite the promising biological activities of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride and its derivatives, several challenges remain in their development as therapeutic agents:

-

Limited understanding of the precise molecular targets and mechanisms of action for some of the observed biological effects.

-

Potential inconsistencies in biological data reported across different studies, which may result from variations in assay conditions or compound purity.

-

Optimization of pharmacokinetic properties, including solubility, stability, and bioavailability, which remain significant challenges for thiazole-based compounds.

Future Research Opportunities

Several promising research directions could advance the understanding and application of this compound:

-

Systematic exploration of novel structural modifications to enhance selectivity and potency against specific targets.

-

Development of targeted delivery systems to improve the therapeutic efficacy of thiazole-based compounds.

-

Combination therapy approaches, exploring synergistic effects when used alongside established therapeutic agents.

-

Investigation of additional biological activities beyond the currently known antimicrobial and anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume